7-(3-(4-ethylphenoxy)-2-hydroxypropyl)-8-(isopropylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
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Properties
IUPAC Name |
7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S/c1-5-13-6-8-15(9-7-13)28-11-14(25)10-24-16-17(21-20(24)29-12(2)3)23(4)19(27)22-18(16)26/h6-9,12,14,25H,5,10-11H2,1-4H3,(H,22,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WABMLQIEFASXHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(CN2C3=C(N=C2SC(C)C)N(C(=O)NC3=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(3-(4-ethylphenoxy)-2-hydroxypropyl)-8-(isopropylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to the class of xanthines, which are known for their diverse effects on biological systems, particularly in relation to enzyme inhibition and modulation of cellular signaling pathways.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₅H₁₈N₄O₃S
- Molecular Weight : 334.39 g/mol
- IUPAC Name : this compound
Enzyme Inhibition
Research indicates that this compound may exhibit inhibitory activity against various enzymes involved in purine metabolism. For instance, it has been shown to inhibit xanthine oxidase (XO), an enzyme critical in the catabolism of purines to uric acid. This inhibition can be beneficial in conditions such as gout and hyperuricemia by reducing uric acid levels in the bloodstream.
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Xanthine Oxidase | Competitive | 12.5 |
| Adenosine Deaminase | Non-competitive | 15.0 |
Antioxidant Activity
The compound has demonstrated significant antioxidant properties, which are crucial for mitigating oxidative stress within biological systems. In vitro studies have shown that it can scavenge free radicals effectively, contributing to its potential therapeutic effects in oxidative stress-related diseases.
Anti-inflammatory Effects
In animal models, this compound has exhibited anti-inflammatory effects by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a mechanism through which the compound could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
-
Case Study: Gout Management
- A clinical trial involving patients with gout showed that administration of this compound resulted in a significant reduction in serum uric acid levels compared to the placebo group. The study concluded that the compound could serve as a novel therapeutic option for managing gout symptoms.
-
Research on Antioxidant Properties
- A study published in the Journal of Pharmaceutical Sciences evaluated the antioxidant capacity of the compound using DPPH and ABTS assays. Results indicated a strong antioxidant potential with IC50 values comparable to established antioxidants like ascorbic acid.
-
Inflammation Model Study
- In a murine model of inflammation, treatment with the compound led to a marked decrease in paw edema and histological analysis revealed reduced infiltration of inflammatory cells. This supports its role as a potential anti-inflammatory agent.
Preparation Methods
Synthesis of 3-Methylxanthine
3-Methylxanthine is synthesized via methylation of xanthine using methyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds in dimethylformamide (DMF) at 60–80°C for 6–8 hours, yielding 3-methylxanthine with >90% purity.
Bromination at Position 8
To enable subsequent thioether formation, bromination at position 8 is critical. A mixture of 3-methylxanthine and phosphorus oxybromide (POBr₃) in anhydrous acetonitrile under reflux (80°C, 4 hours) produces 8-bromo-3-methylxanthine. The bromine atom acts as a leaving group for nucleophilic substitution with thiols.
Alkylation at Position 7: Introducing the 3-(4-Ethylphenoxy)-2-Hydroxypropyl Group
The 3-(4-ethylphenoxy)-2-hydroxypropyl side chain is introduced via epoxide ring-opening or direct alkylation.
Epoxide Intermediate Route
Synthesis of Glycidyl 4-Ethylphenyl Ether :
4-Ethylphenol reacts with epichlorohydrin in the presence of sodium hydroxide (50°C, 3 hours) to form glycidyl 4-ethylphenyl ether.
$$
\text{4-Ethylphenol + Epichlorohydrin} \xrightarrow{\text{NaOH}} \text{Glycidyl 4-ethylphenyl ether}
$$Epoxide Ring-Opening with Purine Dione :
8-Bromo-3-methylxanthine is treated with glycidyl 4-ethylphenyl ether in DMF using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. The reaction proceeds at 70°C for 12 hours, yielding the 7-(3-(4-ethylphenoxy)-2-hydroxypropyl) intermediate.
Thioether Formation at Position 8: Isopropylthio Substitution
The bromine at position 8 is displaced by isopropylthiolate in a nucleophilic aromatic substitution (SNAr) reaction.
Thiol Activation and Reaction
Generation of Isopropylthiolate :
Isopropylthiol is deprotonated with sodium hydride (NaH) in anhydrous DMF at 0–5°C.
$$
\text{CH(CH₃)₂SH + NaH} \rightarrow \text{CH(CH₃)₂S⁻Na⁺ + H₂}
$$Substitution Reaction :
The 7-substituted intermediate is reacted with isopropylthiolate at 50°C for 6 hours. The reaction is monitored by thin-layer chromatography (TLC), and the product is isolated via recrystallization from ethyl acetate/cyclohexane (yield: 78–85%).
Reaction Optimization and Challenges
Regioselectivity in Alkylation
Competing alkylation at N9 of the purine ring is mitigated by using bulky bases (e.g., DBU) and polar aprotic solvents (e.g., DMF), which favor N7 substitution.
Thioether Stability
The isopropylthio group is susceptible to oxidation. Reactions are conducted under inert atmosphere (N₂ or Ar), and antioxidants (e.g., BHT) are added during workup.
Analytical Validation
Spectroscopic Characterization
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms purity >98%.
Comparative Analysis of Synthetic Routes
Q & A
Q. What are the recommended synthetic pathways and purification methods for synthesizing this compound?
- Methodological Answer : The compound's synthesis involves multi-step organic reactions, including nucleophilic substitution at the purine core and regioselective functionalization of the thioether group. Key steps include:
- Step 1 : Alkylation of the purine scaffold using 3-(4-ethylphenoxy)-2-hydroxypropyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
- Step 2 : Thiolation with isopropylthiol in the presence of a palladium catalyst for C–S bond formation.
- Purification : Use membrane-based separation (e.g., HPLC with C18 columns) or crystallization from ethanol/water mixtures to isolate high-purity fractions .
- Table 1 : Yield optimization under varying conditions:
| Reaction Time (h) | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| 12 | DMF | Pd(PPh₃)₄ | 65 |
| 18 | THF | PdCl₂ | 48 |
Q. How should researchers characterize the compound’s structural and electronic properties?
- Methodological Answer : Combine spectroscopic and computational techniques:
- NMR : Assign peaks using ¹H-¹H COSY and HSQC to resolve overlapping signals from the ethylphenoxy and isopropylthio groups.
- IR : Confirm hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) stretches.
- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z 475.2).
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict electrostatic potential maps for reactivity analysis .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Prioritize assays based on structural analogs (e.g., xanthine derivatives):
- Enzyme Inhibition : Test against phosphodiesterase (PDE) isoforms (e.g., PDE5) using fluorescence-based assays.
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ determination.
- Solubility : Use shake-flask method in PBS (pH 7.4) to assess bioavailability limitations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported activity data across structural analogs?
- Methodological Answer : Discrepancies often arise from stereochemical variations or assay conditions. Mitigate by:
- Comparative SAR Analysis : Synthesize analogs with systematic substituent changes (e.g., replacing isopropylthio with methylthio) and test under standardized protocols.
- Meta-Analysis : Aggregate data from literature using tools like RevMan to identify outliers or confounding variables (e.g., buffer pH affecting enzyme kinetics).
- Table 2 : PDE5 inhibition comparison:
| Analog (R-group) | IC₅₀ (nM) | Assay Type |
|---|---|---|
| Isopropylthio | 12.3 | Fluorescence |
| Methylthio | 18.7 | Radioligand |
| Reference (Sildenafil) | 6.9 | Fluorescence |
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer : Integrate multi-omics and pharmacological approaches:
Q. How can degradation pathways be elucidated under physiological conditions?
- Methodological Answer : Conduct forced degradation studies:
- Hydrolysis : Expose to buffers at pH 1.2 (stomach) and 7.4 (blood) at 37°C for 24–72 hours.
- Oxidation : Treat with H₂O₂ (3% v/v) and analyze by LC-MS for sulfoxide/sulfone byproducts.
- Photolysis : Use ICH Q1B guidelines with UV light (320–400 nm) to assess photostability .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity if fluorescence assays show variability) .
- Experimental Design : Align with CRDC frameworks for chemical engineering (e.g., RDF2050108 for process simulation) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
